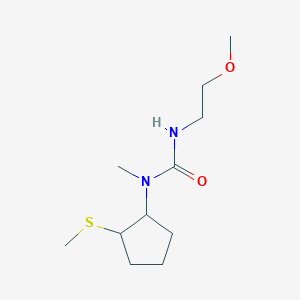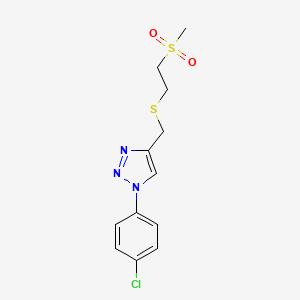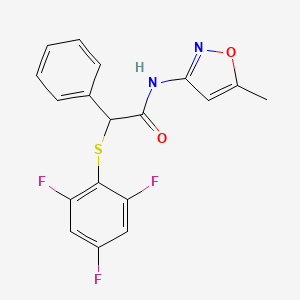![molecular formula C13H19N3O4 B6620319 4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine](/img/structure/B6620319.png)
4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine is a complex organic compound with a pyridine ring substituted with a nitro group, a methyl group, and an amine group linked to an oxolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine typically involves multiple steps:
Alkylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Amination: The amine group can be introduced through nucleophilic substitution reactions.
Oxolane Attachment: The oxolane moiety can be attached through etherification reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Hydrolysis: The oxolane moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Methyl iodide, sodium hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of various functional groups in place of the methyl or nitro groups.
Hydrolysis: Cleavage of the oxolane moiety to form corresponding alcohols.
科学的研究の応用
4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Use as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
作用機序
The mechanism of action of 4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the oxolane moiety may enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
3-(oxolan-3-yloxy)pyridin-4-amine: Similar structure but lacks the nitro and methyl groups.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality, but different substituents.
Uniqueness
4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine is unique due to the combination of its nitro, methyl, and oxolane substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
特性
IUPAC Name |
4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-10-3-6-15-13(12(10)16(17)18)14-5-2-7-20-11-4-8-19-9-11/h3,6,11H,2,4-5,7-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWBFHBLFLHMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)NCCCOC2CCOC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl 3-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B6620243.png)
![N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6620248.png)
![N-methyl-N-[4-[2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetyl]phenyl]formamide](/img/structure/B6620249.png)

![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] thiolane-3-carboxylate](/img/structure/B6620275.png)
![N-ethyl-2-(4-methylpiperidin-1-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide](/img/structure/B6620287.png)
![7-fluoro-N-[3-(oxolan-3-yloxy)propyl]quinolin-2-amine](/img/structure/B6620299.png)

![N-[3-(1,3-thiazol-2-yl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6620324.png)
![6-Cyclopropyl-2-[2-(2,6-dichlorophenoxy)ethyl]-4-(trifluoromethyl)pyridazin-3-one](/img/structure/B6620332.png)
![[2-(4-tert-butylphenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B6620338.png)


![2-(4-Fluorophenyl)-5-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6620367.png)
